2-(2,4-Difluorophenoxy)butanoic acid

Description

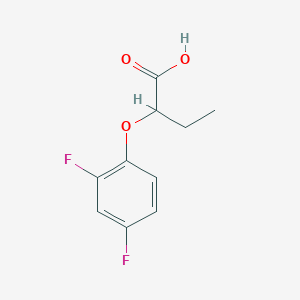

2-(2,4-Difluorophenoxy)butanoic acid is a carboxylic acid that belongs to the broader class of phenoxyalkanoic acids. Its structure is characterized by a butanoic acid moiety linked to a 2,4-difluorinated phenyl group through an ether linkage. This seemingly subtle combination of structural features places it at the intersection of several key areas of chemical investigation.

Phenoxyalkanoic acids are a well-established class of organic compounds with a rich history, most notably as active ingredients in many widely used herbicides. wikipedia.orgencyclopedia.pubnufarm.com The herbicidal activity of these compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is attributed to their ability to mimic the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. wikipedia.orgencyclopedia.pub The biological activity of phenoxyalkanoic acids is highly dependent on the nature and position of substituents on the aromatic ring, as well as the structure of the alkanoic acid side chain.

The general structure of phenoxyalkanoic acids allows for a wide range of synthetic modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule. This adaptability has made them a versatile scaffold for the development of compounds with diverse biological activities beyond their initial use in agriculture.

The introduction of fluorine atoms into organic molecules has become a powerful strategy in the design of new pharmaceuticals and agrochemicals. unilag.edu.ngsemanticscholar.orgresearchgate.net The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. nih.gov

In drug discovery, fluorination can lead to:

Enhanced metabolic stability: The replacement of a hydrogen atom with a fluorine atom at a site of metabolic oxidation can block the action of metabolic enzymes, thereby increasing the drug's half-life. researchgate.net

Increased binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of a drug.

Altered acidity/basicity: The introduction of fluorine can modulate the pKa of nearby functional groups, which can in turn affect a molecule's solubility, absorption, and distribution in the body. nih.gov

Improved membrane permeability: In some cases, the lipophilicity introduced by fluorine can enhance a molecule's ability to cross cell membranes.

Similarly, in the field of agrochemicals, fluorinated compounds often exhibit enhanced efficacy and selectivity. The presence of fluorine can increase the potency of herbicides, insecticides, and fungicides, allowing for lower application rates and potentially reducing their environmental impact.

The growing importance of fluorinated compounds is underscored by the continuous development of new and more efficient methods for their synthesis. rsc.orgresearchgate.netijournals.cndovepress.comnih.gov

While the broader classes of phenoxyalkanoic acids and fluorinated compounds are well-studied, specific research on this compound is less prevalent in publicly available literature. Much of the current understanding is derived from its chemical classification and the known effects of its constituent parts.

Physicochemical Properties:

Below is a table of computed physicochemical properties for this compound, sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 216.05942 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

Current Research Gaps and Future Directions:

The limited specific research on this compound presents several unanswered questions and opportunities for future investigation:

Detailed Synthesis and Characterization: While general methods for the synthesis of phenoxyalkanoic acids are known, specific, optimized synthetic routes to this compound and its derivatives, along with comprehensive spectroscopic and crystallographic characterization, are not widely reported.

Biological Activity Screening: A thorough investigation into the biological activities of this compound is warranted. Given its structural similarity to known herbicides, its potential as a plant growth regulator is a logical starting point. However, the presence of the difluorophenyl group could also impart novel pharmacological properties, making it a candidate for screening in various therapeutic areas.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting analogs would be crucial for understanding the key structural features responsible for any observed effects. This could involve altering the length of the alkanoic acid chain, changing the position of the fluorine atoms, or introducing other substituents.

Mechanism of Action: Should any significant biological activity be discovered, elucidating the underlying mechanism of action would be a critical next step. For example, if it exhibits herbicidal properties, it would be important to determine if it acts as an auxin mimic, like other phenoxyalkanoic acids, or through a different mechanism. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLUJUUORFCATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Difluorophenoxy Butanoic Acid

Established Synthetic Pathways for 2-(2,4-Difluorophenoxy)butanoic Acid

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This versatile and widely used reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.orgmasterorganicchemistry.comyoutube.com

Discussion of Precursor Selection and Optimized Reaction Conditions

The Williamson ether synthesis for this compound typically involves the reaction of 2,4-difluorophenol (B48109) with a derivative of 2-halobutanoic acid. The key precursors for this synthesis are:

2,4-Difluorophenol: This commercially available starting material provides the difluorophenoxy moiety.

An ethyl 2-halobutanoate: Commonly, ethyl 2-bromobutanoate or ethyl 2-chlorobutanoate is used as the electrophile. The bromo-derivative is generally more reactive than the chloro-derivative.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of 2,4-difluorophenol using a suitable base to form the more nucleophilic 2,4-difluorophenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the ethyl 2-halobutanoate, displacing the halide and forming the ether linkage. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Optimized Reaction Conditions:

Several factors can be optimized to maximize the yield and purity of the final product.

| Parameter | Optimized Condition | Rationale |

| Base | Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are preferred. | These bases effectively deprotonate the phenol (B47542) without competing in the subsequent nucleophilic substitution reaction. youtube.com |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for reaction, thus accelerating the SN2 reaction. wikipedia.org |

| Temperature | The reaction is typically carried out at elevated temperatures, often between 50-100 °C. | Increased temperature enhances the reaction rate. However, excessively high temperatures can lead to side reactions. wikipedia.org |

| Reaction Time | The reaction is usually monitored by techniques like thin-layer chromatography (TLC) and is typically complete within 1-8 hours. | Ensuring the reaction goes to completion maximizes the yield. wikipedia.org |

| Hydrolysis | The ester is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide (B78521) followed by acidification. | This is a standard and efficient method for ester hydrolysis. |

A typical experimental procedure would involve dissolving 2,4-difluorophenol in a suitable polar aprotic solvent, adding a base to generate the phenoxide, followed by the addition of ethyl 2-bromobutanoate. The reaction mixture is then heated until the starting materials are consumed. After cooling, the ester is hydrolyzed with a strong base, and subsequent acidification yields this compound. gordon.edu

Exploration of Stereoselective Synthesis Approaches for Chiral Enantiomers

This compound possesses a chiral center at the second carbon of the butanoic acid chain. Therefore, it can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(2,4-difluorophenoxy)butanoic acid. As the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is of great importance.

The Williamson ether synthesis, being an SN2 reaction, proceeds with an inversion of configuration at the electrophilic carbon center. This principle can be exploited for the stereoselective synthesis of the enantiomers of this compound.

Approaches for Stereoselective Synthesis:

Using Enantiopure Precursors: The most straightforward approach is to start with an enantiomerically pure 2-halobutanoate. For example, reacting (S)-ethyl 2-bromobutanoate with 2,4-difluorophenoxide would yield (R)-2-(2,4-difluorophenoxy)butanoate, which upon hydrolysis gives (R)-2-(2,4-difluorophenoxy)butanoic acid. Conversely, using (R)-ethyl 2-bromobutanoate would lead to the (S)-enantiomer of the final product. The availability of enantiopure 2-halobutanoates is crucial for this strategy.

Chiral Resolution: Another common method is the resolution of the racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine. These diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.

Derivatization Strategies and Analog Design Based on the this compound Scaffold

The this compound scaffold can be readily modified to generate a library of analogues for various applications, particularly for biological profiling. The carboxylic acid functional group serves as a convenient handle for a variety of chemical transformations.

Synthesis of Ester and Amide Derivatives

Ester Derivatives:

Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net

Reaction with Alkyl Halides: The carboxylate anion, formed by treating the carboxylic acid with a base like sodium bicarbonate, can react with an alkyl halide to form the corresponding ester.

Using Coupling Agents: For more sensitive alcohols or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol.

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing in excess alcohol |

| Reaction with Alkyl Halides | Base (e.g., NaHCO₃), Alkyl Halide | Polar aprotic solvent, room temperature to mild heating |

| Using Coupling Agents | Alcohol, Coupling Agent (e.g., DCC, EDC) | Aprotic solvent, room temperature |

Amide Derivatives:

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. nih.govmdpi.com

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Using Coupling Agents: Similar to esterification, coupling agents like DCC or EDC can be used to facilitate the formation of the amide bond under milder conditions. This is a widely used method in peptide synthesis and is applicable for the synthesis of a broad range of amide derivatives. mdpi.com

Introduction of Diverse Heterocyclic and Aromatic Moieties for Biological Profiling

To explore the structure-activity relationship (SAR) of this compound analogues, diverse heterocyclic and aromatic moieties can be introduced, typically through the formation of an amide linkage. By reacting the activated carboxylic acid with a variety of amino-substituted heterocycles or aromatic amines, a library of compounds with different electronic and steric properties can be generated. researchgate.net

Examples of Heterocyclic and Aromatic Amines for Derivatization:

Aminopyridines: Introduction of a pyridine (B92270) ring can influence the compound's polarity and potential for hydrogen bonding.

Aminothiazoles: Thiazole-containing compounds are known to exhibit a wide range of biological activities. researchgate.net

Anilines: Substituted anilines can be used to probe the effect of different functional groups on the aromatic ring.

Amino-substituted Benzimidazoles, Pyrazoles, etc.: These heterocycles are common pharmacophores in medicinal chemistry.

The synthesis of these derivatives would typically follow the amidation procedures described in section 2.2.1, using the appropriate amino-substituted heterocycle or aromatic amine as the nucleophile.

Investigation of Structural Modifications on the Butanoic Acid Moiety

Modifications to the butanoic acid chain can significantly impact the molecule's conformational flexibility, lipophilicity, and interaction with biological targets.

Potential Modifications:

Chain Length Variation: Synthesis of analogues with shorter (propanoic) or longer (pentanoic, hexanoic) acid chains can be achieved by using the corresponding 2-haloalkanoic acid esters in the initial Williamson ether synthesis.

Introduction of Unsaturation: An unsaturated butenoic acid analogue could be synthesized through appropriate synthetic routes, potentially involving elimination reactions or starting from unsaturated precursors.

Functionalization of the Chain: The alkyl chain could be further functionalized. For example, introduction of a hydroxyl group could be achieved through stereoselective methods.

Cyclization: The butanoic acid chain could be incorporated into a cyclic structure, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, to restrict conformational freedom and explore different spatial arrangements of the pharmacophoric groups.

These structural modifications would require tailored synthetic strategies, often involving multi-step sequences, to achieve the desired analogues for biological evaluation.

Exploration of Substituent Effects and Positional Isomerism on the Difluorophenoxy Ring

The synthesis of this compound and its analogues is significantly influenced by the nature and position of substituents on the difluorophenoxy ring. The presence of two fluorine atoms, which are highly electronegative, has a profound impact on the reactivity of the aromatic ring and, consequently, on the synthetic methodologies employed. The most common route to aryloxyalkanoic acids is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

The electron-withdrawing nature of the fluorine substituents deactivates the phenoxy ring, making the corresponding phenoxide a weaker nucleophile compared to unsubstituted phenoxide. This reduced nucleophilicity can lead to slower reaction rates in the Williamson ether synthesis. However, the strong inductive effect of fluorine also increases the acidity of the parent phenol, facilitating the formation of the phenoxide ion.

| Isomer | Expected Nucleophilicity of Phenoxide | Potential Steric Hindrance | Plausible Impact on Williamson Ether Synthesis |

|---|---|---|---|

| 2,4-Difluorophenoxy | Moderately reduced due to two electron-withdrawing groups. | Moderate, due to the ortho-fluoro substituent. | Slower reaction rate compared to unsubstituted phenoxyacetic acid synthesis, potentially requiring more forcing conditions. |

| 2,5-Difluorophenoxy | Moderately reduced. | Moderate, due to the ortho-fluoro substituent. | Similar reactivity to the 2,4-isomer is expected. |

| 2,6-Difluorophenoxy | Significantly reduced due to two ortho-fluoro substituents. | High, due to two ortho-fluoro substituents. | The reaction is expected to be significantly slower and may require specialized catalysts or conditions to achieve reasonable yields. |

| 3,4-Difluorophenoxy | Moderately reduced. | Low. | The reaction rate is expected to be faster than for ortho-substituted isomers due to reduced steric hindrance. |

| 3,5-Difluorophenoxy | Moderately reduced. | Low. | Similar reactivity to the 3,4-isomer is expected. |

Emerging Synthetic Techniques and Principles of Green Chemistry in the Production of this compound Analogues

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical manufacturing. The production of this compound and its analogues is no exception, with emerging techniques and the principles of green chemistry offering promising alternatives to traditional synthetic routes.

One of the most impactful emerging techniques is microwave-assisted synthesis . Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov For the synthesis of this compound via the Williamson ether synthesis, microwave heating can overcome the reduced reactivity of the difluorophenoxide, allowing for a more efficient process. This technique often allows for reactions to be conducted in the absence of a solvent or in greener solvents, further enhancing its environmental credentials.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. Key principles applicable to the synthesis of this compound analogues include:

Use of Greener Solvents: Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs) such as dimethylformamide (DMF) or acetonitrile. Green chemistry encourages the use of less hazardous alternatives like water, ionic liquids, or supercritical fluids. nih.govresearchgate.net Phase-transfer catalysis can be employed to facilitate reactions in biphasic systems, often with water as one of the phases.

Solvent-Free Reactions: Performing reactions without a solvent, or under solid-state conditions, can significantly reduce waste and environmental impact. Microwave-assisted solvent-free synthesis is a particularly attractive green approach.

Energy Efficiency: Microwave synthesis is an example of an energy-efficient technique. jddhs.com By directly heating the reaction mixture, it avoids the energy loss associated with conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. While the Williamson ether synthesis itself has a good atom economy, optimizing reaction conditions to minimize side products is crucial.

The application of these principles can lead to a more sustainable and cost-effective production of this compound and its derivatives.

| Synthetic Approach | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Heating | Conventional oil bath or heating mantle | Microwave irradiation | Energy efficiency, faster reaction times |

| Solvent | Volatile organic solvents (e.g., DMF, acetonitrile) | Water, ionic liquids, supercritical CO2, or solvent-free | Use of safer solvents, waste prevention |

| Catalysis | Stoichiometric base | Phase-transfer catalyst (in aqueous systems) | Catalysis, use of safer solvents |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,4 Difluorophenoxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)butanoic acid would be expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would characteristically appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding capabilities.

The proton on the chiral carbon (C2), being adjacent to both an oxygen atom and a carbonyl group, would be deshielded and is expected to resonate as a multiplet. The methylene (B1212753) protons (-CH2-) of the ethyl group would exhibit complex splitting patterns due to coupling with both the adjacent methine and methyl protons. The terminal methyl protons (-CH3) would likely appear as a triplet, being coupled to the adjacent methylene group. The aromatic protons on the difluorophenoxy ring would show complex splitting patterns due to both proton-proton and proton-fluorine couplings, appearing in the typical aromatic region (around 6.8-7.5 ppm).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Ar-H | 6.8 - 7.5 | Multiplets |

| -CH(O)- | 4.5 - 5.0 | Multiplet |

| -CH2- | 1.8 - 2.2 | Multiplet |

| -CH3 | 0.9 - 1.2 | Triplet |

Note: This is a table of predicted values based on general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 170-180 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with their chemical shifts influenced by the fluorine and oxygen substituents. The carbon atoms directly bonded to fluorine would show large one-bond carbon-fluorine coupling constants (¹JCF). The chiral carbon (C2) attached to the oxygen would be found in the 70-80 ppm range. The aliphatic carbons of the butyl chain would appear at the most upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C=O | 170 - 180 |

| Ar-C (C-F, C-O) | 140 - 160 (with C-F coupling) |

| Ar-C | 110 - 130 (with C-F coupling) |

| -CH(O)- | 70 - 80 |

| -CH2- | 25 - 35 |

| -CH3 | 10 - 15 |

Note: This is a table of predicted values based on general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Elucidating Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the -CH and -CH2 protons, and between the -CH2 and -CH3 protons of the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the butanoic acid chain and the difluorophenoxy group, for instance, by observing a correlation from the C2-proton to the aromatic carbon attached to the ether oxygen.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak corresponding to the carbonyl (C=O) stretch would be anticipated around 1700-1725 cm⁻¹. Absorptions for C-O stretching of the ether and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations would give rise to strong absorptions typically in the 1100-1400 cm⁻¹ range. Aromatic C-H and C=

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of carboxylic acids is predominantly governed by the formation of robust hydrogen bonds. In the case of this compound, it is highly probable that the carboxylic acid groups play a central role in dictating the crystal packing through the formation of predictable supramolecular synthons.

Hydrogen Bonding Motifs:

A prevalent structural motif in the crystal structures of racemic carboxylic acids is the formation of centrosymmetric cyclic dimers . This arrangement involves two molecules associating through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a stable eight-membered ring. This dimeric structure is a common feature in many phenoxyalkanoic acids, such as racemic 2-phenoxypropionic acid. psu.eduresearchgate.net It is therefore reasonable to predict that the racemic form of this compound would also crystallize with this hydrogen-bonded dimer as the primary building block.

In contrast, enantiomerically pure chiral carboxylic acids sometimes exhibit a different hydrogen-bonding pattern known as a catemer motif . In this arrangement, molecules are linked head-to-tail in infinite chains by single O-H···O hydrogen bonds. psu.eduresearchgate.net The choice between a cyclic dimer and a catemer can be influenced by subtle steric and electronic factors.

Other Intermolecular Interactions:

C-H···O and C-H···F interactions: The presence of fluorine atoms and the carbonyl oxygen provides opportunities for weak hydrogen bonds involving the C-H groups of the phenyl ring and the alkyl chain.

π-π stacking: The aromatic difluorophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. The offset or parallel arrangement of these rings would be a key feature of the crystal packing.

The interplay of these various interactions determines the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (based on analogous structures)

| Interaction | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (D-H···A) (°) |

| O-H···O | ~ 0.84 | ~ 1.80 | ~ 2.64 | ~ 170 |

Elucidation of Molecular Conformation and Stereochemical Aspects

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure, including its molecular conformation and stereochemistry.

Molecular Conformation:

The molecule possesses considerable conformational flexibility due to rotation around several single bonds. The key conformational features to consider are:

Computational modeling techniques, such as Density Functional Theory (DFT), would be invaluable in determining the relative energies of the different possible conformers and predicting the most stable geometry of an isolated molecule.

Stereochemical Aspects:

The presence of a chiral center at the second carbon atom of the butanoic acid chain means that this compound can exist as a pair of enantiomers: (R)-2-(2,4-difluorophenoxy)butanoic acid and (S)-2-(2,4-difluorophenoxy)butanoic acid.

The stereochemistry of chiral aryloxyalkanoic acids is of paramount importance as the two enantiomers can exhibit significantly different biological activities. For instance, in the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen, the (S)-enantiomer is the active therapeutic agent, while the (R)-enantiomer is a liver toxin. mdpi.complos.org Similarly, for many herbicidal phenoxyalkanoic acids, only one enantiomer is responsible for the desired biological effect. wikipedia.org

The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a single crystal or by chiroptical spectroscopic methods like circular dichroism (CD) in conjunction with quantum chemical calculations. The separation of the racemic mixture into its constituent enantiomers is typically achieved through chiral chromatography or by diastereomeric salt formation.

Table 2: Key Torsion Angles Defining the Conformation of Aryloxyalkanoic Acids (Illustrative Values)

| Torsion Angle | Description | Typical Range (°) |

| C(aryl)-O-Cα-C(O) | Defines the orientation of the acid relative to the ether link | -80 to -100 or 160 to 180 |

| O-Cα-C(ethyl)-C(methyl) | Defines the conformation of the butanoic acid chain | -60 to 60 (gauche) or ~180 (anti) |

Computational Chemistry and Molecular Modeling Investigations of 2 2,4 Difluorophenoxy Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is widely employed to determine the optimized geometry and electronic properties of molecules. biointerfaceresearch.comresearchgate.net For 2-(2,4-Difluorophenoxy)butanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G(d), can provide a detailed understanding of its fundamental chemical characteristics. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. semanticscholar.org A small energy gap suggests high reactivity, as less energy is required for electronic excitation. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed across the carboxylic acid moiety and the aromatic system. The energy gap would indicate its kinetic stability and susceptibility to chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. biointerfaceresearch.comresearchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | σ(C-C) | 3.5 |

| LP(2) O(carbonyl) | σ(C-C) | 2.8 |

| π(C=C) phenyl | π*(C=C) phenyl | 20.1 |

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. wuxiapptec.comlibretexts.org The map displays regions of varying electrostatic potential, where red typically indicates electron-rich areas (negative potential), and blue signifies electron-deficient areas (positive potential). libretexts.orgucsb.edu This analysis is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions. wuxiapptec.com

For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carboxylic acid and ether linkage, making them sites for electrophilic attack. Conversely, the acidic hydrogen of the carboxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation. wuxiapptec.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational landscape, flexibility, and dynamic behavior of a molecule in a simulated environment, such as in an aqueous solution. mdpi.com

An MD simulation of this compound would provide insights into its preferred conformations, the rotational freedom around its single bonds, and its interactions with solvent molecules. This information is critical for understanding how the molecule behaves in a biological context and how its shape might adapt upon binding to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can be developed to predict the activity of new or untested compounds. mdpi.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities. Descriptors for these molecules would be calculated and correlated with their activity to build a predictive model. This model could then be used to estimate the potential biological activity of this compound and guide the design of more potent analogues.

| Descriptor | Calculated Value | Description |

|---|---|---|

| LogP | 2.95 | Octanol-water partition coefficient (hydrophobicity) |

| TPSA | 46.53 Ų | Topological Polar Surface Area |

| MW | 218.17 g/mol | Molecular Weight |

| nRotb | 4 | Number of Rotatable Bonds |

| HBD | 1 | Hydrogen Bond Donors |

| HBA | 3 | Hydrogen Bond Acceptors |

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov It is widely used in drug discovery to understand the binding mode of a ligand in the active site of a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. mdpi.comtechnologynetworks.com

To perform a molecular docking study on this compound, a specific biological target would first need to be identified. The compound would then be docked into the active site of this target. The results would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on similar phenoxyalkanoic acid derivatives have explored their interactions with targets like Free Fatty Acid Receptor 4 (FFAR4). mdpi.com Such studies could elucidate the structural basis for the biological activity of this compound and inform the design of more effective compounds.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | Lys72, Asp184, Phe167 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor B | -7.5 | Arg120, Trp350 | Hydrogen Bond, Pi-Pi Stacking |

Pharmacological and Biological Activity Profiling of 2 2,4 Difluorophenoxy Butanoic Acid and Its Derivatives

In Vitro Biological Screening Assays

In vitro assays are fundamental in the initial stages of drug discovery to determine the biological activity of a compound at the molecular and cellular level. These assays provide crucial information on receptor binding, enzyme modulation, and cellular responses.

Receptor Binding Studies (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) Activation, Leukotriene A4 Hydrolase (LTA4H) Inhibition, as observed in related compounds)

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation cusabio.com. They are well-established targets for drugs treating metabolic disorders nih.gov. Phenoxyalkanoic acid derivatives have been investigated as PPAR agonists nih.gov. The general structure of a PPAR agonist includes a polar head (often a carboxylic acid), a linker, and a hydrophobic tail nih.gov. 2-(2,4-Difluorophenoxy)butanoic acid fits this general pharmacophore.

The activation of PPAR subtypes (α, γ, and δ) by novel compounds is typically assessed using cell-based transactivation assays. In these assays, cells are engineered to express a PPAR subtype and a reporter gene (e.g., luciferase) under the control of a PPAR response element. The binding of an agonist to the receptor activates the transcription of the reporter gene, and the resulting signal is measured to quantify the compound's efficacy and potency (EC50 value) nih.gov.

Several [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids have been synthesized and evaluated for their agonist activity on PPARα, γ, and δ. Certain compounds in this series demonstrated significant activation of PPARα, with some also showing moderate activity on PPARγ or δ nih.gov. This suggests that the phenoxyalkanoic acid scaffold is a viable starting point for developing PPAR modulators.

Table 1: PPAR Agonist Activity of Selected Phenoxyalkanoic Acid Derivatives

| Compound | Target | Activity (% of reference) | Reference Drug |

|---|---|---|---|

| [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]acetic acid (1) | PPARα | 96% | Wy-14643 |

| 2-[4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]propanoic acid (5) | PPARα | 72% | Wy-14643 |

| 2-[4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]propanoic acid (5) | PPARγ | 50% | Rosiglitazone |

Leukotriene A4 Hydrolase (LTA4H) Inhibition

LTA4H is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) researchgate.netscbt.com. Inhibition of LTA4H is a therapeutic strategy for a variety of inflammatory diseases nih.gov. The structure of LTA4H inhibitors often includes a hydrophobic moiety that binds to a narrow cavity in the enzyme researchgate.net. Phenoxy derivatives have been explored for this purpose.

The inhibitory activity of compounds against LTA4H is typically determined using an in vitro enzyme inhibition assay. This can involve incubating the recombinant human LTA4H enzyme with the test compound and then adding the substrate, LTA4. The production of LTB4 is then quantified, often by ELISA, to determine the compound's inhibitory potency (IC50 value) nih.gov.

A notable example of a potent LTA4H inhibitor with a related structure is 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) nih.govidrblab.net. Another clinical candidate, SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid), also features a phenoxy group and demonstrates potent inhibition of LTA4H nih.gov.

Table 2: LTA4H Inhibitory Activity of Selected Related Compounds

| Compound | Target | IC50 (nM) |

|---|---|---|

| DG-051 | LTA4H | 37 |

| SC-57461A | LTA4H | Potent inhibitor (specific value not provided in source) |

Enzyme Inhibition and Activation Assays

Beyond specific receptor binding, the broader potential of this compound and its derivatives can be assessed through a panel of enzyme inhibition and activation assays. Given the structural similarities to other biologically active molecules, these compounds could potentially interact with a range of enzymes. For instance, phenoxyacetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation idrblab.net.

Enzyme assays are typically conducted by incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is measured, often using spectrophotometric or fluorometric methods, to determine the extent of inhibition or activation nih.gov.

Cell-Based Functional Assays to Assess Cellular Responses

Cell-based functional assays provide a more physiologically relevant context to evaluate the effects of a compound on cellular processes. These assays can measure a variety of cellular responses, including changes in gene expression, protein phosphorylation, cell proliferation, and apoptosis scbt.com.

For potential PPAR agonists, cell-based assays can be used to measure downstream effects of receptor activation, such as the expression of genes involved in lipid metabolism in liver cells or adipocyte differentiation in pre-adipocyte cell lines nih.gov. For LTA4H inhibitors, a key cell-based assay is the measurement of LTB4 production in stimulated human whole blood or isolated neutrophils nih.gov. This provides a measure of the compound's ability to inhibit the target enzyme in a cellular environment.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and the signaling pathways it modulates.

Elucidation of Molecular Targets and Signaling Pathways

The molecular targets of this compound and its derivatives are predicted based on the activity of related compounds. As discussed, PPARs and LTA4H are primary potential targets.

Activation of PPARs by an agonist leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription cusabio.comcreative-diagnostics.com. The signaling pathways affected by PPAR activation are extensive and include those involved in lipid metabolism, glucose homeostasis, and inflammation cusabio.commdpi.com. For instance, PPARγ activation in adipocytes promotes the expression of genes involved in fatty acid uptake and storage, leading to improved insulin sensitivity cusabio.com.

Inhibition of LTA4H directly blocks the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils researchgate.net. This reduction in LTB4 levels leads to a dampening of the inflammatory response by reducing the recruitment of immune cells to sites of inflammation researchgate.net.

Structure-Activity Relationship (SAR) Studies to Optimize Potency, Selectivity, and Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of a lead compound. For phenoxyalkanoic acid derivatives, SAR studies have revealed several key structural features that influence their activity.

For PPAR agonists, the nature of the acidic head group, the length and flexibility of the linker, and the composition of the hydrophobic tail are all critical for potency and subtype selectivity springernature.comnih.gov. For example, in a series of substituted phenylpropanoic acid derivatives, the substituent at the alpha-position of the carboxyl group was found to be a key determinant of potency and selectivity for PPAR transactivation nih.gov. Molecular modeling and docking studies can further elucidate the specific interactions between the ligand and the receptor's binding pocket, guiding the design of more potent and selective agonists nih.govdrugbank.com.

In the context of LTA4H inhibitors, SAR studies have shown that the hydrophobic tail of the molecule plays a crucial role in binding to a narrow, hydrophobic cavity within the enzyme researchgate.net. Modifications to this part of the molecule can significantly impact inhibitory potency. For instance, the benzyloxyphenyl tail of certain inhibitors is designed to mimic the carbon backbone of the natural substrate, LTA4 researchgate.net. The development of potent inhibitors like DG-051 was guided by an iterative process of fragment-based crystallography screening and medicinal chemistry to optimize ligand efficiency nih.gov.

The difluoro substitution on the phenyl ring of this compound is expected to influence its electronic properties and lipophilicity, which in turn could affect its binding affinity for target proteins and its pharmacokinetic properties. Further synthesis and biological evaluation of a series of derivatives with systematic modifications would be necessary to establish a clear SAR for this specific chemical class.

Identified Biological Modulations and Potential Therapeutic Applications Based on Analogous Compounds

The therapeutic potential of this compound can be inferred by examining the biological activities of structurally analogous compounds. The presence of the 2,4-difluorophenoxy moiety, as well as the larger phenoxyalkanoic acid scaffold, is common in a variety of biologically active molecules. Research into these related compounds has revealed significant anti-inflammatory, antiviral, and antimicrobial properties, suggesting potential therapeutic avenues for this compound and its derivatives.

Anti-inflammatory Potential

The structural motif of a halogenated phenoxyalkanoic acid is a well-established pharmacophore in the development of anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. mdpi.commdpi.com

A notable example is 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311), a novel anti-inflammatory agent that contains the same 2,4-difluorophenoxy group. Studies on its metabolites have demonstrated that this chemical feature is part of a molecule with significant anti-inflammatory and analgesic activities. nih.gov In vivo tests, including adjuvant-induced arthritis models, confirmed the anti-inflammatory potential of these compounds. nih.gov One of its active metabolites was found to have in vitro activity comparable to the parent compound, highlighting the importance of the core structure in exerting its biological effect. nih.gov

Further evidence for the anti-inflammatory potential of this structural class comes from research on substituted (2-phenoxyphenyl)acetic acids. One of the most potent compounds identified in this series was [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, which demonstrated a favorable combination of high potency and low toxicity. nih.gov The study noted that halogen substitution in the phenoxy ring significantly enhanced anti-inflammatory activity. nih.gov This suggests that the difluoro substitution in this compound is likely to contribute positively to its anti-inflammatory profile.

The broader class of phenoxy acetic acid derivatives has been explored for the development of selective COX-2 inhibitors, which offer the promise of anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

| Compound Name | Observed Biological Activity | Key Research Finding |

| 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) | Anti-inflammatory, Analgesic | Metabolites of this compound retain significant anti-inflammatory activity in in vivo models. nih.gov |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Anti-inflammatory | Halogen substitution on the phenoxy ring was found to considerably enhance anti-inflammatory potency. nih.gov |

| Phenoxy acetic acid derivatives | Selective COX-2 Inhibition | This class of compounds has been investigated for its potential to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs. mdpi.com |

Antiviral Properties

While direct antiviral studies on close structural analogs of this compound are limited, the inclusion of fluorine atoms in organic molecules is a widely used strategy in the development of antiviral agents. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.

For instance, the synthesis and evaluation of monofluoro and difluoro derivatives of 4'-azidocytidine led to the discovery of potent inhibitors of the hepatitis C virus (HCV) RNA polymerase. nih.gov The most potent compounds in that series, 4'-azido-2'-deoxy-2',2'-difluorocytidine and 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, showed a more than 50-fold increase in antiviral potency compared to the non-fluorinated parent compound. nih.gov

Similarly, dideoxy fluoro-ketopyranosyl nucleoside analogues have been synthesized and evaluated for their antiviral activity. One such compound demonstrated high efficacy against rotavirus infection. nih.gov These examples, while not direct structural analogs of this compound, underscore the principle that fluorine substitution can be a critical design element for potent antiviral drugs. nih.govnih.gov

However, it is important to note that the presence of a phenoxy acetic acid scaffold does not guarantee antiviral activity. A study on substituted phenoxy acetic acid-derived pyrazolines found that none of the synthesized compounds exhibited specific antiviral activity. nih.gov This highlights the need for specific structural features beyond the basic scaffold to confer antiviral properties.

| Compound Class | Observed Biological Activity | Key Research Finding |

| Difluoro analogues of 4'-azidocytidine | Anti-HCV activity | The introduction of difluoro groups significantly enhanced antiviral potency against the Hepatitis C virus. nih.gov |

| Dideoxy fluoro-ketopyranosyl nucleosides | Antiviral activity | A fluorinated derivative was found to be highly effective against rotavirus. nih.gov |

| Substituted phenoxy acetic acid derived pyrazolines | No specific antiviral activity | Despite being in a related chemical class, these compounds did not show specific antiviral effects. nih.gov |

Antimicrobial and Antifungal Activities

The 2,4-difluorophenyl moiety is a key component in several compounds with demonstrated antimicrobial and antifungal properties. For example, a series of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates were synthesized as analogs of the antifungal drug fluconazole. nih.gov Many of these compounds exhibited higher in vitro activity than fluconazole against a range of fungal species, including various Candida species. nih.gov

Furthermore, new fluorophenyl-containing derivatives of 1,2,4-triazole have been investigated for their antimicrobial and antifungal effects. doaj.org Studies have shown that many of these compounds possess moderate antimicrobial and significant antifungal activity, with some derivatives being particularly active against Staphylococcus aureus and Candida albicans. doaj.org

The broader class of phenoxy derivatives has also shown promise. A study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed marked antibacterial and antifungal effects on planktonic microorganisms and the ability to inhibit biofilm formation. semanticscholar.org This indicates that the phenoxy scaffold can serve as a basis for the development of new antimicrobial agents. The general class of carboxylic acids is also known to possess antimicrobial potential. nih.gov

| Compound/Compound Class | Target Organisms | Key Research Finding |

| 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates | Fungi (Candida species, Aspergillus fumigatus) | Several derivatives showed higher in vitro antifungal activity than fluconazole and ketoconazole. nih.gov |

| Fluorophenyl-containing 1,2,4-triazoles | Bacteria (Staphylococcus aureus), Fungi (Candida albicans) | These compounds exhibited moderate antimicrobial and quite high antifungal effects. doaj.org |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Bacteria (S. aureus, E. coli, P. aeruginosa), Fungi (C. glabrata) | Revealed marked antibacterial and antifungal effects and inhibited biofilm formation. semanticscholar.org |

Applications in Chemical Synthesis and Materials Science

Role of 2-(2,4-Difluorophenoxy)butanoic Acid as a Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a significant building block for constructing more complex molecular architectures. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. google.com These reactions are fundamental in the assembly of larger, more intricate molecules.

The presence of the 2,4-difluorophenoxy moiety imparts specific properties to the resulting molecules. The fluorine atoms can influence the electronic nature of the aromatic ring, affecting the reactivity of the molecule and the properties of the final product. For instance, the introduction of fluorine can enhance metabolic stability and lipophilicity, which are desirable traits in the synthesis of agrochemicals and pharmaceuticals. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs are found in various bioactive compounds.

The general synthetic utility of phenoxyalkanoic acids is well-established, particularly in the production of herbicides. lgcstandards.com For example, the structurally related 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. jetir.orgnih.gov This suggests a potential application for this compound in the synthesis of new agrochemical candidates, where the difluoro substitution pattern could modulate biological activity and selectivity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class | Potential Application |

| Amide Coupling | Amines, Coupling Agents | Amides | Pharmaceuticals, Agrochemicals |

| Esterification | Alcohols, Acid Catalyst | Esters | Fragrances, Plasticizers, Pro-drugs |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Alcohols | Chemical Intermediates |

| Halogenation | Halogenating Agents | Acyl Halides | Reactive Intermediates |

Potential Utility in the Development of Advanced Materials with Tunable Properties

The incorporation of fluorinated building blocks is a common strategy in materials science to develop advanced materials with tailored properties. The unique characteristics of the carbon-fluorine bond, such as its high bond energy and polarity, can significantly influence the bulk properties of materials like polymers and liquid crystals.

While direct research on polymers or materials derived from this compound is not prominent in the available literature, the inclusion of similar fluorinated phenoxy structures into polymer backbones is known to enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity. It is plausible that this compound could be utilized as a monomer or an additive in the synthesis of specialty polymers. For example, its ester derivatives could be polymerized to form polyesters with unique optical or barrier properties.

In the field of liquid crystals, the introduction of lateral fluorine substituents on a phenyl ring can have a profound effect on the mesomorphic behavior, dielectric anisotropy, and viscosity of the resulting materials. Therefore, derivatives of this compound could be investigated as components in liquid crystal mixtures for display applications.

Precursor in Medicinal Chemistry Lead Optimization and Drug Discovery Programs

The phenoxyacetic acid scaffold is a recurring motif in a number of established and investigational drugs. nih.govfishersci.com The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine substitution can enhance binding affinity to target proteins, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability. nih.gov

Given these principles, this compound represents a valuable precursor for the synthesis of novel therapeutic agents. The butanoic acid side chain offers a point for modification to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the carboxylic acid can be converted to a variety of amides and esters to modulate the compound's biological activity and physicochemical properties.

Derivatives of phenoxyacetic and phenoxypropionic acids have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The specific 2,4-difluoro substitution pattern of the subject compound could lead to unique biological profiles. While specific drug candidates derived from this compound are not identified in the reviewed literature, its potential as a starting material in lead optimization is significant.

Table 2: Potential Bioactive Scaffolds Derived from this compound

| Scaffold Class | Synthetic Modification | Potential Therapeutic Area |

| Phenoxyacetamides | Amide coupling with various amines | Anti-inflammatory, Analgesic |

| Phenoxypropionamides | Amide coupling with chiral amines | Metabolic disorders |

| Thiazolidinediones | Reaction with thiourea derivatives | Antidiabetic |

| Oxadiazoles/Thiadiazoles | Cyclization of hydrazide derivatives | Antimicrobial, Anticancer |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Insights

At present, there are no significant academic contributions or detailed research insights available for 2-(2,4-Difluorophenoxy)butanoic acid. Its existence is noted in chemical databases, providing basic identifiers such as its molecular formula (C₁₀H₁₀F₂O₃) and molecular weight (216.18 g/mol ). However, this information is foundational and does not constitute a body of research. The scientific literature lacks studies detailing its synthesis, spectroscopic characterization, physical and chemical properties, or any evaluation of its biological activity.

Unaddressed Research Questions and Methodological Challenges

The absence of dedicated research on this compound leaves a host of fundamental questions unanswered. Key among them are:

Synthesis: What are the most efficient and scalable synthetic routes to produce high-purity this compound? While general methods for synthesizing phenoxyalkanoic acids exist, their applicability and optimization for this specific difluorinated analog have not been documented.

Physicochemical Properties: What are the compound's melting point, boiling point, solubility in various solvents, and pKa? These fundamental properties are crucial for any potential application.

Spectroscopic Profile: What are the characteristic peaks in its ¹H NMR, ¹³C NMR, IR, and mass spectra? Detailed spectroscopic analysis is essential for unambiguous identification and quality control.

Biological Activity: Does this compound exhibit any herbicidal, pesticidal, medicinal, or other biological activities? The structural similarity to other phenoxyalkanoic acids used as herbicides suggests this as a potential area of investigation, but no data is available.

Conformational Analysis: How do the fluorine substitutions on the phenyl ring influence the molecule's three-dimensional structure and conformational flexibility?

A primary methodological challenge is the lack of established analytical standards and reference data for this compound, which complicates any effort to study it.

Strategic Directions for Future Academic Inquiry and Innovation in the Field of Fluorinated Phenoxyalkanoic Acids

The study of this compound could serve as a valuable case study within the broader field of fluorinated phenoxyalkanoic acids. Future research should be strategically directed towards:

Fundamental Characterization: The initial and most critical step is the development and reporting of a robust synthesis method, followed by comprehensive physicochemical and spectroscopic characterization. This would establish the foundational knowledge required for all subsequent research.

Comparative Studies: A systematic comparison of the properties of this compound with its non-fluorinated, monochlorinated, and dichlorinated analogs would provide significant insights into the effects of fluorine substitution on the chemical and biological properties of phenoxyalkanoic acids.

Screening for Biological Activity: Given the known applications of other compounds in this class, a broad screening of this compound for various biological activities, including herbicidal, fungicidal, and potential pharmaceutical effects, is a logical and promising research avenue.

Computational Modeling: In parallel with experimental work, computational studies could predict the compound's properties, potential biological targets, and metabolic fate. This could help to guide and prioritize experimental investigations.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(2,4-Difluorophenoxy)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Answer: The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and a butanoic acid derivative. For example, coupling 2,4-difluorophenol with ethyl 4-bromobutyrate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) at 60–80°C, followed by hydrolysis to yield the carboxylic acid. Yields exceeding 90% can be achieved by controlling stoichiometry and avoiding side reactions through slow addition of reagents. Purification via crystallization or column chromatography ensures high purity .

Q. What analytical techniques are essential for characterizing this compound?

- Answer: Key techniques include:

- 1H/19F NMR : To confirm the structure (e.g., δ 10.66 ppm for the carboxylic proton, aromatic protons at δ 6.75–7.02 ppm) .

- HPLC : For purity assessment (>95%) using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ observed at m/z 188.046) .

- Melting Point and IR Spectroscopy : To validate physical properties and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Answer: The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or acetone. For in vitro assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Advanced Questions

Q. How do structural modifications, such as fluorine substitution patterns, affect the biological activity of this compound derivatives?

- Answer: Fluorine's electronegativity and steric effects enhance binding to hydrophobic enzyme pockets. Comparative SAR studies show that 2,4-difluoro substitution improves inhibitory activity against bacterial enzymes (e.g., phospholipase A₂) compared to mono-fluoro or non-fluorinated analogs. Methods include synthesizing analogs with varying fluorine positions and testing via enzyme inhibition assays (IC50 values) .

Q. What strategies resolve contradictory bioactivity data between studies on this compound?

- Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:

- Standardized Assays : Repeat under controlled conditions (e.g., fixed enzyme concentration, buffer composition).

- High-Purity Samples : Use HPLC-purified (>99%) material to exclude impurities.

- Computational Validation : Molecular docking to confirm binding modes and identify key interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can computational modeling predict the reactivity or target interactions of this compound?

- Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., frontier molecular orbitals) to predict reactive sites for derivatization.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Answer: Key challenges include:

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures).

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of phenol to alkylating agent) and reaction time to minimize di-alkylated byproducts.

- Yield Consistency : Use automated temperature control and inert atmospheres (N₂/Ar) to ensure reproducibility .

Methodological Considerations

- Synthesis Optimization : Prioritize anhydrous conditions and catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .

- Data Interpretation : Cross-reference NMR shifts with similar compounds (e.g., 2-(2,4-difluorophenoxy)propanoic acid δ 1.67 ppm for methyl groups) to confirm assignments .

- Biological Testing : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple assay platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.